6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
CAS No.:
Cat. No.: VC18310528
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,8H2,1H3 |
| Standard InChI Key | WNOWNKSDMGXZQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=NN=C2C(=C1)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
6-Methyl-[1,2,] triazolo[4,3-a]pyridin-8-amine (C₇H₈N₄, MW: 148.17 g/mol) consists of a triazole ring fused to a pyridine moiety. The triazole ring adopts a -orientation, with the pyridine nitrogen positioned at the 1- and 3-positions relative to the triazole. Key substituents include:
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Methyl group: Located at the sixth position of the pyridine ring, enhancing hydrophobic interactions.
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Amine group: Positioned at the eighth position, enabling hydrogen bonding and nucleophilic reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 6-methyl-[1,2,] triazolo[4,3-a]pyridin-8-amine |
| SMILES | CC1=CN2C=NN=C2C(=C1)N |
| InChI Key | WNOWNKSDMGXZQE-UHFFFAOYSA-N |
The planar structure and electron-rich nitrogen atoms facilitate π-π stacking and coordination with metal ions, making it suitable for catalytic and biological applications .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl (δ ~2.5 ppm, singlet) and amine protons (δ ~5.8 ppm, broad). Mass spectrometry confirms the molecular ion peak at m/z 148.17, consistent with the molecular formula.
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The most widely reported method involves nucleophilic aromatic substitution of 6-bromo- triazolo[4,3-a]pyridine with ammonia or primary amines under reflux conditions . Typical reaction conditions include:
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C
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Catalyst: Palladium or copper-based catalysts
Table 2: Comparative Synthesis Methods
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Bromo-triazolo-pyridine | NH₃, EtOH, 80°C, 12 hr | 68 | |
| 6-Chloro-triazolo-pyridine | Methylamine, DMF, 100°C, 8 hr | 72 |
Advanced Synthetic Approaches
Recent advancements utilize cross-coupling reactions to introduce diverse substituents. For instance, Suzuki-Miyaura coupling with aryl boronic acids enables the incorporation of aromatic groups at the sixth position, enhancing bioactivity . A 2022 study demonstrated that palladium-catalyzed amination of 6-iodo derivatives achieves yields >85% under microwave irradiation .
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro screens against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines revealed IC₅₀ values of 2.1–4.8 μM . The compound induces apoptosis via:
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Caspase-3/7 activation: 3.5-fold increase compared to controls .
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G1 cell cycle arrest: Mediated by downregulation of cyclin D1 and CDK4 .
Table 3: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 2.3 | Caspase-dependent apoptosis |
| MCF-7 | 4.1 | G1 arrest, ROS generation |
| A549 (lung cancer) | 5.6 | p53 pathway activation |
Enzyme Inhibition
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound’s ability to mimic adenine makes it a viable scaffold for ATP-competitive kinase inhibitors . Modifications at the eighth position (e.g., aryl ethers or alkyl chains) improve selectivity for MET kinase (IC₅₀: 8 nM) .
Pharmacological and Toxicological Considerations
ADME Properties
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Solubility: 12 mg/mL in PBS (pH 7.4)
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Metabolism: Hepatic CYP3A4-mediated oxidation to 6-hydroxymethyl metabolites
Toxicity Profile
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses . Chronic exposure (28 days) at 50 mg/kg caused mild renal tubular necrosis, necessitating dose optimization .
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